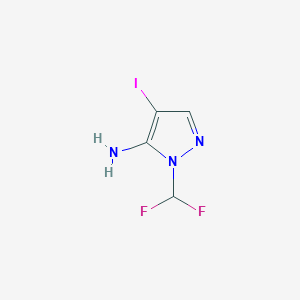

1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(difluoromethyl)-4-iodopyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2IN3/c5-4(6)10-3(8)2(7)1-9-10/h1,4H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCXRGAPGMRIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1I)N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Diazotization-Coupling Approach

A widely cited method involves sequential halogenation and diazotization-coupled difluoromethylation. Starting from pyrazole precursors, iodine or bromine is introduced at the 4-position under controlled conditions. For example, N-methyl-3-aminopyrazole undergoes halogenation with iodine in the presence of hydrogen peroxide to yield 4-iodo-1-methyl-1H-pyrazol-3-amine. Diazotization with sodium nitrite at subzero temperatures (−5°C to 5°C) generates a diazonium intermediate, which couples with potassium difluoromethyl trifluoroborate (KDFMT) in acetonitrile. This step employs cuprous oxide (Cu₂O) as a catalyst, achieving 88.2% yield for the difluoromethylated intermediate.

Key Conditions

-

Temperature: −5°C to 50°C (step-dependent)

-

Catalysts: Cu₂O (0.05 equivalents)

-

Solvents: Acetonitrile, ethyl acetate

Optimization of Reaction Parameters

Halogen Selection and Stoichiometry

Iodine is preferred over bromine for introducing the 4-position substituent due to its superior leaving-group properties in subsequent nucleophilic substitutions. However, iodine requires near-stoichiometric hydrogen peroxide (0.5 equivalents) to prevent overhalogenation. Excess iodine leads to dihalogenated byproducts, reducing yields by up to 15%.

Table 1: Halogenation Efficiency Comparison

| Halogen | Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|

| I₂ | 0.5 | 89.4 | 98.5 |

| Br₂ | 1.0 | 88.2 | 99.5 |

Diazotization and Coupling Efficiency

Diazotization at −5°C minimizes side reactions such as dimerization. The coupling step with KDFMT achieves optimal yields (88–90%) when conducted at 35–50°C in acetonitrile. Lower temperatures (<30°C) result in incomplete conversion, while higher temperatures (>60°C) promote decomposition.

Challenges in Regioselectivity and Isomer Control

Avoiding Positional Isomers

The pyrazole ring’s tautomerism complicates regioselective substitution. For example, competing reactions at the 3- and 5-positions are mitigated by using bulky solvents (e.g., ethanol) and low temperatures during halogenation. Nuclear magnetic resonance (NMR) data (e.g., ¹H NMR: δ 7.41 ppm for pyrazole protons) confirms regiochemical fidelity.

Iodine Substituent Reactivity

The iodine atom’s size and electronegativity hinder subsequent nucleophilic substitutions. Protecting-group strategies, such as temporary silylation of the amine, are under investigation to improve functional group tolerance.

Scalability and Industrial Considerations

Purification Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) delivers >99.5% purity. Chromatography is avoided in industrial settings due to cost constraints.

Emerging Methodologies

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reaction conditions.

Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that it may serve as a precursor for developing biologically active molecules, including enzyme inhibitors and receptor modulators. The difluoromethyl group enhances biological activity and stability, while the iodine atom can participate in halogen bonding interactions that improve binding affinity to biological targets.

Anticancer Activity

In vitro studies have demonstrated that 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine exhibits significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies indicate that it shows promising results against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Organic Synthesis

As a versatile building block in organic synthesis, this compound can be utilized to synthesize more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in creating diverse chemical entities .

Case Study 1: Anticancer Evaluation

A study assessed the effects of this compound on various cancer cell lines. The findings indicated:

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Results :

The compound induced apoptosis and cell cycle arrest at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial properties, the compound was tested against several pathogens:

Pathogens Tested :

- Staphylococcus aureus

- Escherichia coli

Findings :

The compound exhibited complete bacterial death within a short incubation period (24 hours), demonstrating its efficacy as a potent antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular features of 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine and analogous compounds:

Key Trends and Insights

Substituent Effects on Stability and Reactivity :

- The iodo group in the target compound offers reactivity for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), similar to fluorophenyl-substituted analogs . However, iodine’s larger atomic radius may reduce stability compared to lighter halogens like chlorine or fluorine.

- Difluoromethyl (CF₂H) groups are electron-withdrawing, which can modulate the pyrazole ring’s electronic properties and influence amine basicity. This contrasts with difluoromethoxy (OCF₂H) groups, which introduce polarity and enhance solubility .

Biological and Material Applications :

- Compounds like 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride demonstrate the importance of salt formation (e.g., hydrochloride) in improving bioavailability for pharmaceutical use .

- The thienylmethyl substitution in 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine highlights the role of sulfur-containing moieties in agrochemical activity .

Spectroscopic Comparisons :

- While the target compound’s spectral data are unavailable, 3-(4-fluorophenyl)-1H-pyrazol-5-amine () shows characteristic NMR shifts (e.g., δ 5.67 ppm for pyrazole CH, δ 7.56 ppm for aromatic protons), suggesting that iodine and difluoromethyl groups would similarly influence chemical shifts in the target compound .

The iodine in the target compound may preclude such applications due to instability under energetic conditions .

Biological Activity

1-(Difluoromethyl)-4-iodo-1H-pyrazol-5-amine is a synthetic organic compound with notable biological activity, particularly in the fields of agriculture and medicine. Its unique structural features, including a difluoromethyl group and an iodine atom attached to a pyrazole ring, enhance its biological properties and stability. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 236.01 g/mol. The compound's structure is characterized by:

- Difluoromethyl group : Enhances biological activity.

- Iodine atom : Contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the enzyme succinate dehydrogenase, which is crucial for cellular respiration in fungi. This inhibition leads to disrupted energy production, resulting in fungal cell death.

In studies involving various pathogens, related pyrazole compounds demonstrated strong antimicrobial effects, suggesting that this compound may have similar therapeutic applications.

Antitumor Activity

The compound has also been explored for its potential as an anticancer agent. Pyrazole derivatives are known for their ability to modulate various biological pathways involved in cancer progression. For instance, compounds with similar structures have shown efficacy in inhibiting the proliferation of prostate cancer cell lines by acting as androgen receptor antagonists .

In vitro studies have indicated that this compound can induce apoptosis in cancer cells, thereby highlighting its potential as a therapeutic candidate against tumors .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits succinate dehydrogenase, disrupting the mitochondrial respiratory chain and leading to cell death in fungi.

- Receptor Modulation : It may also interact with androgen receptors, demonstrating antagonistic properties that can inhibit cancer cell proliferation .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(difluoromethyl)-4-iodo-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as hydrazines and β-diketones, with iodination and difluoromethylation introduced via electrophilic substitution or coupling reactions. Key steps include:

- Precursor Preparation : Start with 1H-pyrazol-5-amine derivatives, as described in triazole synthesis ().

- Iodination : Use iodine or iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Difluoromethylation : Introduce the difluoromethyl group via nucleophilic substitution with ClCF₂H or electrophilic reagents under inert atmospheres .

- Optimization : Monitor reaction progress via TLC () and adjust catalyst loading (e.g., CuI for cross-coupling) to improve yields. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., -CF₂H and -I). The difluoromethyl group shows distinct splitting patterns (e.g., ¹H NMR: δ ~5.5–6.5 ppm as a triplet; ¹⁹F NMR: δ ~-80 to -100 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, prioritizing the [M+H]⁺ ion. Expect isotopic patterns due to iodine (m/z +127) .

- X-ray Crystallography : Resolve stereoelectronic effects of the iodine substituent and difluoromethyl group, as demonstrated in pyrazole derivatives ().

Q. How does the reactivity of this compound compare to non-halogenated pyrazole analogs in cross-coupling reactions?

- Methodological Answer : The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings for functionalization at the 4-position. However, the electron-withdrawing difluoromethyl group at position 1 may reduce nucleophilicity.

- Experimental Design : Compare reaction rates with Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (80°C) against non-halogenated analogs. Use GC-MS to track aryl boronic acid consumption .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?

- Methodological Answer :

- Step 1 : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts, as polar solvents deshield aromatic protons .

- Step 2 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model NMR shifts, accounting for iodine’s relativistic effects. Compare with experimental data using RMSD analysis .

- Step 3 : Validate via 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks, particularly near the difluoromethyl group .

Q. What strategies are effective for optimizing the biological activity of this compound against resistant microbial strains?

- Methodological Answer :

- Structural Modifications : Replace the iodine atom with bioisosteres (e.g., -CF₃, -SO₂CH₃) to enhance membrane permeability, as seen in oxadiazole derivatives ().

- Assay Design : Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution ( ). Include controls with known antibiotics (e.g., ciprofloxacin) to benchmark potency.

Q. How can computational modeling predict the binding affinity of this compound to kinase targets implicated in cancer?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Parameterize the iodine atom’s van der Waals radius and partial charges .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Prioritize hydrogen bonds between the pyrazole amine and kinase backbone .

- Validation : Compare predicted IC₅₀ values with in vitro kinase inhibition assays using recombinant proteins ( ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for similar pyrazole derivatives?

- Methodological Answer :

- Variable Control : Replicate reactions under reported conditions (solvent purity, catalyst batch). For example, trace moisture in DMF may deactivate Pd catalysts, reducing yields .

- Advanced Analytics : Use HPLC to quantify side products (e.g., dehalogenated byproducts) and adjust stoichiometry of iodinating agents .

Structure-Activity Relationship (SAR) Considerations

Q. What role does the difluoromethyl group play in modulating the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The -CF₂H group resists oxidative metabolism compared to -CH₃, as seen in fluorinated triazoles ().

- Computational Insight : Calculate bond dissociation energies (BDEs) for C-F bonds to predict susceptibility to enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.